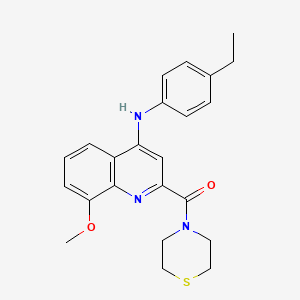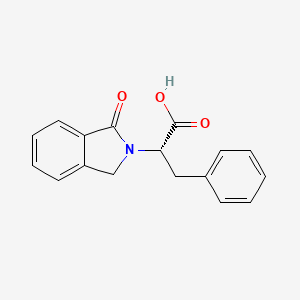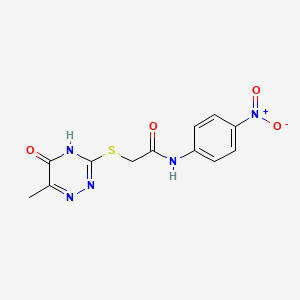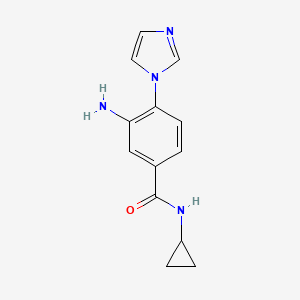![molecular formula C9H10F3NO B2651571 (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248198-67-4](/img/structure/B2651571.png)
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, also known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMP is a chiral molecule that consists of a pyridine ring and an alcohol group attached to a propan-1-ol chain.
Mecanismo De Acción
The mechanism of action of (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of neurotransmitters and the induction of cell death in cancer cells. This compound has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This results in an accumulation of these neurotransmitters, leading to increased synaptic transmission. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme or cell type targeted. Inhibition of acetylcholinesterase and butyrylcholinesterase results in increased synaptic transmission, which can have both beneficial and detrimental effects depending on the context. This compound-induced apoptosis in cancer cells has been shown to result in the downregulation of various oncogenes and the upregulation of tumor suppressor genes, leading to decreased cell proliferation and increased cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has several advantages as a research tool, including its high purity and specificity for certain enzymes and cell types. However, there are also limitations to its use, including its relatively high cost and the potential for off-target effects. It is important to carefully consider the experimental design and controls when using this compound in research.
Direcciones Futuras
There are several future directions for research on (2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol, including further optimization of the synthesis method, identification of new targets for inhibition, and investigation of its potential as a therapeutic agent for various diseases. Additionally, this compound could be used as a tool for studying the roles of specific enzymes and cell types in various physiological and pathological processes. Overall, this compound has the potential to make significant contributions to the fields of medicinal chemistry and drug development.
Métodos De Síntesis
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)pyridine with (R)-1-phenylethanol in the presence of a chiral catalyst. The resulting product is then subjected to a series of purification steps to obtain pure this compound. The synthesis method of this compound has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This compound has been shown to exhibit inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters and have been implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also shown promise as a potential anticancer agent, as it has been shown to induce cell death in various cancer cell lines.
Propiedades
IUPAC Name |
(2R)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-7(9(10,11)12)3-2-4-13-8/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKPOGQFECGT-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=CC=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)
![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)

![Methyl 3-{2-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2651498.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2651507.png)


